molecular formula C13H13NO B6413698 6-(2,3-Dimethylphenyl)pyridin-3-ol CAS No. 1261991-07-4

6-(2,3-Dimethylphenyl)pyridin-3-ol

Cat. No.: B6413698
CAS No.: 1261991-07-4
M. Wt: 199.25 g/mol
InChI Key: IWUQZRURERSZEY-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group at the 3-position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-dimethylphenyl is coupled with a halogenated pyridine under the catalysis of palladium and in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(2,3-dimethylphenyl)pyridin-3-one, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(2,3-Dimethylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the aromatic ring system play crucial roles in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dimethylphenyl)pyridin-3-ol is unique due to the specific positioning of the hydroxyl group and the 2,3-dimethylphenyl substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,3-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-12(10(9)2)13-7-6-11(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUQZRURERSZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692441
Record name 6-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-07-4
Record name 6-(2,3-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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